molecular formula C18H21N7O B14935757 N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14935757
M. Wt: 351.4 g/mol
InChI Key: YBCPSYBVCGDXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a pyridine ring

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H21N7O/c26-17(15-11-14(22-23-15)13-7-9-19-10-8-13)21-18-20-16(24-25-18)6-5-12-3-1-2-4-12/h7-12H,1-6H2,(H,22,23)(H2,20,21,24,25,26)

InChI Key

YBCPSYBVCGDXTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with diketones or β-keto esters.

    Coupling of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
  • **N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.